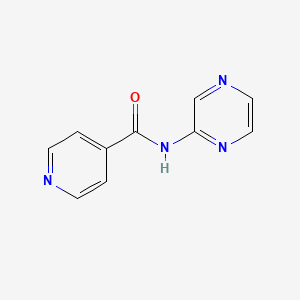

N-2-pyrazinylisonicotinamide

Description

N-2-Pyrazinylisonicotinamide is a heterocyclic compound featuring a pyrazine ring linked to an isonicotinamide moiety. Its structure combines two nitrogen-containing aromatic systems, which confer unique electronic and steric properties. Pyrazine rings are known for their electron-deficient nature, enabling π-π stacking interactions, while the isonicotinamide group provides hydrogen-bonding capabilities.

Structure

3D Structure

Properties

IUPAC Name |

N-pyrazin-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9/h1-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKLSGFIKAXFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93906-19-5 | |

| Record name | N-(pyrazin-2-yl)pyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-pyrazinylisonicotinamide typically involves the reaction of pyrazine-2-carboxylic acid with isonicotinic acid hydrazide. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of N-2-pyrazinylisonicotinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-2-pyrazinylisonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazines .

Scientific Research Applications

N-2-pyrazinylisonicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antitubercular properties.

Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-2-pyrazinylisonicotinamide involves its conversion to an active form within the target organism. In the case of its antitubercular activity, the compound is believed to be converted to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid then disrupts the synthesis of fatty acids, which are essential for the growth and replication of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Table 1: Key Structural Features of N-2-Pyrazinylisonicotinamide and Analogues

| Compound Name | Core Structure | Substituents/Functional Groups | Key Interactions |

|---|---|---|---|

| N-2-Pyrazinylisonicotinamide | Pyrazine + isonicotinamide | Amide linkage, pyridine N-oxide | π-π stacking, H-bonding |

| N-(4-Methoxyphenyl)pyrazine-2-carboxamide | Pyrazine + phenylamide | Methoxy group on phenyl ring | Enhanced solubility |

| 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide | Pyrazine + quinoline | Methyl group, quinoline substitution | Improved lipophilicity |

| N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide | Pyrazine + piperidine | Piperidine ring | Increased target selectivity |

Key Insights :

- Substituent Effects: Methoxy groups (e.g., N-(4-methoxyphenyl)pyrazine-2-carboxamide) improve aqueous solubility but may reduce membrane permeability compared to lipophilic quinoline derivatives .

- Ring Systems: Quinoline-containing analogues (e.g., 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide) exhibit stronger anticancer activity due to intercalation with DNA, a property absent in isonicotinamide derivatives .

- Bioactivity : Piperidine-substituted derivatives (e.g., N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide) show higher selectivity for G-protein-coupled receptors compared to the parent compound .

Key Findings :

- Chlorinated Derivatives : The 6-chloro substituent in 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine significantly enhances anticancer potency (IC₅₀ = 3.2 µM) by promoting DNA damage response .

- Amide vs. Hydrazide : Hydrazide derivatives (e.g., N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide) exhibit lower kinase affinity but stronger anti-inflammatory activity via COX-2 inhibition .

Uniqueness of N-2-Pyrazinylisonicotinamide

Dual Heterocyclic System : The fusion of pyrazine and isonicotinamide enables simultaneous interactions with hydrophobic pockets and polar residues in enzyme active sites, a feature absent in simpler pyrazinecarboxamides .

Tunable Pharmacokinetics: Unlike rigid quinoline derivatives, the amide linker in N-2-pyrazinylisonicotinamide allows conformational flexibility, optimizing bioavailability .

Synergistic Effects : Hybridization with metal-coordinating groups (e.g., pyridylmethyl in copper complexes) enhances its utility in catalytic applications, as seen in polynuclear copper(II) complexes .

Biological Activity

N-2-pyrazinylisonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N-2-pyrazinylisonicotinamide is characterized by its unique structural features, which include a pyrazinyl group and an isonicotinamide backbone. The molecular formula for this compound is CHNO, indicating the presence of nitrogen-rich functional groups that are crucial for its biological interactions.

Research indicates that compounds similar to N-2-pyrazinylisonicotinamide may interact with various biological targets, influencing several pathways:

- Phosphodiesterase Inhibition : Compounds with isonicotinamide moieties have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP). This mechanism is significant for treating respiratory diseases and inflammatory conditions by enhancing cellular signaling pathways.

- Adenosine Receptor Modulation : Similar derivatives have demonstrated the ability to modulate adenosine receptors, which are critical in neurological disorders. This suggests that N-2-pyrazinylisonicotinamide may also possess neuroprotective properties.

Anticancer Activity

Several studies have investigated the anticancer potential of isonicotinamide derivatives. For instance, compounds related to N-2-pyrazinylisonicotinamide have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Tumor Growth : In vivo studies indicate that these compounds can significantly reduce tumor size in animal models.

Antimicrobial Activity

The antimicrobial properties of N-2-pyrazinylisonicotinamide have been explored through various assays:

- Bactericidal Activity : Studies have shown that isonicotinamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a cobalt complex with isonicotinamide demonstrated significant inhibition against Streptococcus mutans and Escherichia coli .

- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A study conducted on a derivative of N-2-pyrazinylisonicotinamide revealed its efficacy in inhibiting the growth of breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Properties

In a comparative study of various isonicotinamide derivatives, N-2-pyrazinylisonicotinamide exhibited superior antimicrobial activity against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-2-pyrazinylisonicotinamide | 32 | E. coli |

| Isonicotinamide | 64 | S. mutans |

| Cobalt Complex | 16 | E. coli |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.